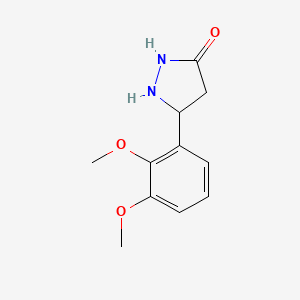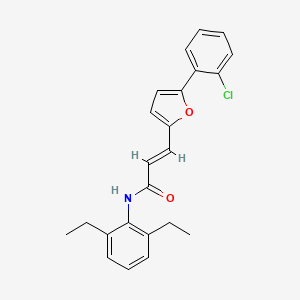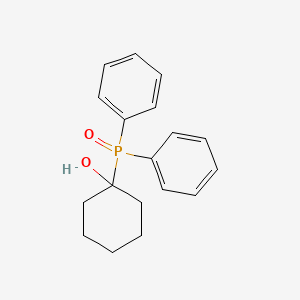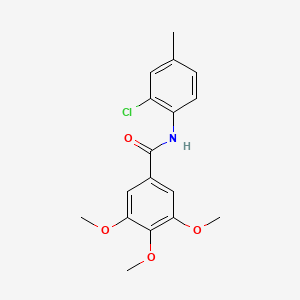
9-Anthracenecarbaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anthracenecarbaldehyde thiosemicarbazone is a chemical compound with the molecular formula C16H13N3S. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and thiosemicarbazone, a class of compounds known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenecarbaldehyde thiosemicarbazone typically involves the reaction of 9-anthracenecarbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 9-Anthracenecarbaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Mechanism of Action
The mechanism by which 9-anthracenecarbaldehyde thiosemicarbazone exerts its effects is primarily through its interaction with metal ions. The thiosemicarbazone moiety can coordinate with metals such as palladium and platinum, forming complexes that exhibit significant biological activity. These metal complexes can interfere with cellular processes, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of 9-anthracenecarbaldehyde thiosemicarbazone.
Thiosemicarbazones: A class of compounds with similar biological activities, including anticancer and antimicrobial properties.
Uniqueness: this compound stands out due to its specific structure, which combines the aromatic anthracene moiety with the biologically active thiosemicarbazone group. This unique combination enhances its potential as a therapeutic agent and a ligand in coordination chemistry .
Properties
Molecular Formula |
C16H13N3S |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
[(E)-anthracen-9-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C16H13N3S/c17-16(20)19-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H3,17,19,20)/b18-10+ |
InChI Key |
WYLUUWBULMMVJF-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




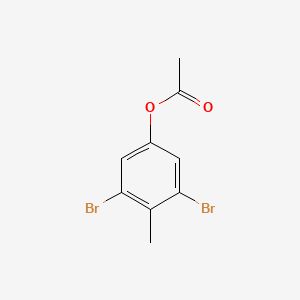



![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)

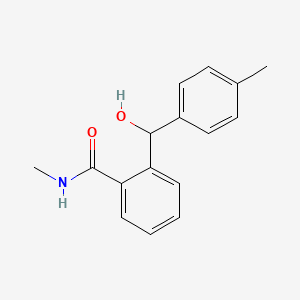
![ethyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11959602.png)
